molecular formula C16H22N2O3S B11502674 (1R)-octahydro-2H-quinolizin-1-ylmethyl (thiophen-2-ylcarbonyl)carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl (thiophen-2-ylcarbonyl)carbamate

Cat. No.: B11502674
M. Wt: 322.4 g/mol
InChI Key: OYSBOQSTNMBOFY-UEWDXFNNSA-N
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Description

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolizidine core, which is a bicyclic structure, and a thiophene moiety, which is a sulfur-containing heterocycle. The combination of these two structures imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a series of cyclization reactions involving amines and aldehydes under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage through the reaction of the quinolizidine-thiophene intermediate with an isocyanate or carbamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Derivatives: Compounds with a similar quinolizidine core, such as sparteine and lupanine, which have been studied for their biological activities.

    Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide, which are known for their diverse chemical reactivity and biological properties.

Uniqueness

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(THIOPHENE-2-CARBONYL)CARBAMATE is unique due to the combination of the quinolizidine and thiophene moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(thiophene-2-carbonyl)carbamate

InChI

InChI=1S/C16H22N2O3S/c19-15(14-7-4-10-22-14)17-16(20)21-11-12-5-3-9-18-8-2-1-6-13(12)18/h4,7,10,12-13H,1-3,5-6,8-9,11H2,(H,17,19,20)/t12-,13?/m0/s1

InChI Key

OYSBOQSTNMBOFY-UEWDXFNNSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=CS3

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=CS3

Origin of Product

United States

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